molecular formula C24H29NO4 B044757 Ethaverine CAS No. 486-47-5

Ethaverine

Cat. No.: B044757
CAS No.: 486-47-5
M. Wt: 395.5 g/mol
InChI Key: ZOWYFYXTIWQBEP-UHFFFAOYSA-N
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Description

Ethaverine is a synthetic alkaloid derived from papaverine. It is primarily known for its vasodilatory and antispasmodic properties. This compound hydrochloride is the most common form used in medical applications. It is a small molecule drug that acts as a peripheral vasodilator and smooth muscle relaxant, particularly effective in treating conditions involving spasmodic contractions of smooth muscles .

Scientific Research Applications

Ethaverine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Ethaverine primarily targets Cyclin-Dependent Kinase 5 (CDK5) and L-type calcium channels . CDK5 plays a central role in the regulation of neuronal functions and its hyperactivation has been associated with neurodegenerative pathologies and several human cancers . L-type calcium channels are crucial for various cellular processes including muscle contraction and neurotransmitter release .

Mode of Action

This compound exerts its effects by inhibiting the activity of its primary targets. It inhibits CDK5, thereby potentially reducing the proliferation and migration of cancer cells . It also inhibits cardiac L-type calcium channels, which can lead to vasodilation by reducing intracellular Ca2+ concentrations in vascular smooth muscle cells .

Biochemical Pathways

The inhibition of CDK5 by this compound affects various regulatory pathways in the central nervous system such as axonal guidance, synaptic transmission, synapse formation, neuronal maturation, and migration . By inhibiting L-type calcium channels, this compound impacts the calcium signaling pathway, which plays a key role in various cellular functions .

Pharmacokinetics

It’s known that this compound is a derivative of papaverine, which is metabolized in the liver primarily by the cytochrome p450 enzymes . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The inhibition of CDK5 by this compound can potentially reduce the proliferation and migration of cancer cells, particularly lung cancer cells . By inhibiting L-type calcium channels, this compound can cause vasodilation, particularly in the case of spasmodically contracted smooth muscles .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action due to potential drug-drug interactions . Additionally, factors such as diet, lifestyle, and the presence of certain diseases can also influence the efficacy and stability of this compound.

Safety and Hazards

Ethaverine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, immediate medical attention is advised .

Biochemical Analysis

Preparation Methods

Ethaverine hydrochloride is synthesized through a series of chemical reactions starting from opium alkaloids. The synthetic route typically involves the following steps:

    Initial Alkylation: The starting material undergoes alkylation to introduce ethoxy groups.

    Cyclization: The intermediate product is then cyclized to form the isoquinoline structure.

    Final Alkylation: Further alkylation introduces additional ethoxy groups to complete the synthesis of this compound.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form for medical use

Chemical Reactions Analysis

Ethaverine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.

    Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia .

Comparison with Similar Compounds

Ethaverine is often compared to other vasodilators and antispasmodic agents such as papaverine and apigenin:

    Papaverine: Like this compound, papaverine is also derived from opium alkaloids and has similar vasodilatory properties.

    Apigenin: Apigenin is a flavonoid with vasodilatory and anti-inflammatory properties.

This compound’s unique combination of calcium channel blocking and receptor antagonism makes it particularly effective in treating conditions involving smooth muscle spasms and vascular insufficiency .

Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-12,14-16H,5-8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWYFYXTIWQBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

985-13-7 (hydrochloride)
Record name Ethaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023009
Record name Ethaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-47-5
Record name 1-(3,4-Diethoxybenzyl)-6,7-diethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2HC19DYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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